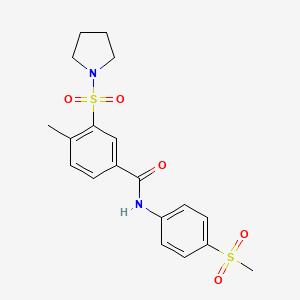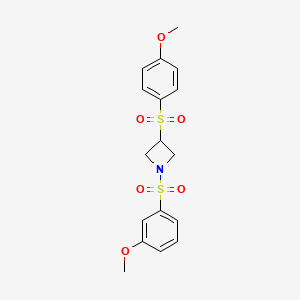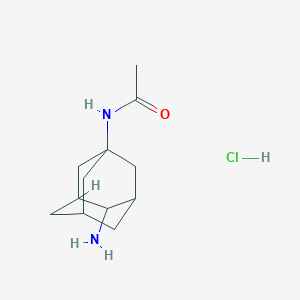
4-氨基-1-金刚烷基乙酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-1-adamantyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O It is a derivative of adamantane, a compound known for its rigid, cage-like structure
科学研究应用
N-(4-Amino-1-adamantyl)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral and antiparkinsonian activities.
Materials Science: The compound’s rigid structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
作用机制
Target of Action
N-(4-Amino-1-adamantyl)acetamide hydrochloride is a nitrogen-containing compound with an adamantane core It’s known that many nitrogen-containing adamantane derivatives exhibit antiviral and other biological activities .
Mode of Action
It’s known that these types of compounds interact with their targets via carbocation transformations . This involves the introduction of an NH group into the adamantane core .
Biochemical Pathways
It’s known that nitrogen-containing adamantane derivatives can affect various biological pathways, leading to antiviral and other biological activities .
Result of Action
It’s known that nitrogen-containing adamantane derivatives can exhibit antiviral and other biological activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of N-(4-Amino-1-adamantyl)acetamide hydrochloride. For instance, the reactions for the synthesis of N-adamantylated amides, a category to which this compound belongs, were carried out in sulfuric acid media . The reaction environment can influence the formation of the compound and potentially its mode of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1-adamantyl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane or its derivatives, such as 1-bromoadamantane.
Ritter Reaction: Adamantane is subjected to a Ritter reaction with acetonitrile and sulfuric acid to form N-(1-adamantyl)acetamide.
Amination: The N-(1-adamantyl)acetamide is then aminated to introduce the amino group at the 4-position, resulting in N-(4-Amino-1-adamantyl)acetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
For large-scale production, the process is optimized to reduce the use of toxic reagents and solvents. The synthesis can be carried out in a single pot to make it more environmentally friendly. The overall yield of the process can be as high as 88% .
化学反应分析
Types of Reactions
N-(4-Amino-1-adamantyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core .
相似化合物的比较
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine but with a different substitution pattern on the adamantane core.
Uniqueness
N-(4-Amino-1-adamantyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives .
属性
IUPAC Name |
N-(4-amino-1-adamantyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12;/h8-11H,2-6,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJURVZJDJDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)C(C(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)
![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)
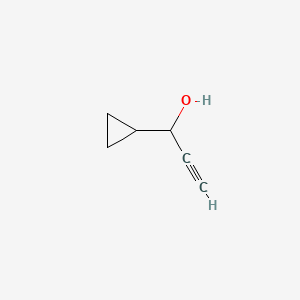
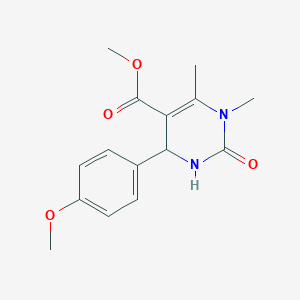
![8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)
![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)
![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)
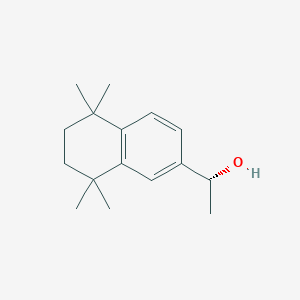
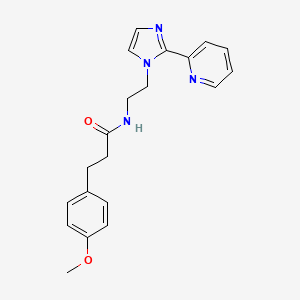

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)

